3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
CAS No.:
Cat. No.: VC9852889
Molecular Formula: C16H12N2O6S2
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O6S2 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 3-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H12N2O6S2/c19-10(20)5-6-17-15(24)13(26-16(17)25)12-8-3-1-2-4-9(8)18(14(12)23)7-11(21)22/h1-4H,5-7H2,(H,19,20)(H,21,22)/b13-12- |
| Standard InChI Key | BJKJQMFIKYKMMU-SEYXRHQNSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)O |
| SMILES | C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s core consists of a 1,3-thiazolidin-3-yl ring fused to a 1,2-dihydro-3H-indol-3-ylidene system. Key features include:
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A (5Z)-configured double bond between the indole’s C3 and thiazolidine’s C5 positions, ensuring planar geometry for π-π interactions.
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Carboxymethyl and propanoic acid side chains, which introduce hydrophilicity and enable salt formation .
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Thioxo (C=S) and oxo (C=O) groups at positions 2 and 4 of the thiazolidine ring, respectively, creating electrophilic sites for nucleophilic attacks .
The IUPAC name—3-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid—reflects this intricate connectivity.
Spectroscopic and Computational Data
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InChI Key:
BJKJQMFIKYKMMU-SEYXRHQNSA-Nconfirms stereochemical uniqueness. -
Isomeric SMILES:
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)NC2=Ohighlights the Z-configuration and substituent positions. -
Molecular Weight: 392.4 g/mol, as calculated from its formula C₁₆H₁₂N₂O₆S₂.
Synthetic Pathways and Optimization
Condensation Strategy
Synthesis typically begins with isatin derivatives (e.g., 1-carboxymethyl-2-oxoindole), which undergo Knoevenagel condensation with thiazolidine-2,4-dione precursors. Key steps include:
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Activation: The indole’s C3 carbonyl is deprotonated to form an enolate.
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Coupling: Reaction with 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic anhydride yields the Z-configured adduct .
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Side-Chain Modification: Propanoic acid is introduced via alkylation or Michael addition to the thiazolidine nitrogen .
Challenges and Yield Improvements
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Stereochemical Control: The Z-configuration is favored due to steric hindrance between the indole’s carboxymethyl group and thiazolidine’s sulfur atom.
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Purification: Reverse-phase HPLC is required to separate geometric isomers, with reported yields of 40–60% .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 2.1 mg/mL at pH 7.4, attributable to ionizable carboxylic groups (pKa ≈ 4.2 and 5.8) .
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Thermal Stability: Decomposes at 218°C, as determined by differential scanning calorimetry.
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Photostability: Susceptible to UV-induced isomerization, necessitating storage in amber vials .
Comparative Analysis of Analogues
| Property | Target Compound | 3-Phenyl Analog | 5-Bromo Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 392.4 | 468.5 | 471.3 |
| LogP | 1.8 | 3.2 | 2.5 |
| Aqueous Solubility (mg/mL) | 2.1 | 0.9 | 1.4 |
| IC₅₀ (cPLA₂α, µM) | N/A | 0.32 | 0.45 |
The 3-phenyl analog exhibits higher lipophilicity but reduced solubility, while bromination at C5 modestly improves membrane permeability .
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Anticancer Prospects
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Inflammation: cPLA2α inhibitors reduce prostaglandin E₂ synthesis, suggesting utility in asthma or arthritis .
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Oncology: Indole-thiazolidine hybrids induce apoptosis in HeLa cells via ROS-mediated mitochondrial dysfunction (EC₅₀ = 12 µM) .
Pharmacokinetic and Toxicological Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (35%) due to first-pass metabolism .
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Metabolism: Hepatic glucuronidation of carboxylic acid groups, detected in rat plasma as the glucuronide conjugate .
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Excretion: Renal clearance predominates, with a half-life of 2.3 hours in murine models.
Toxicity Considerations
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice, with no observed neurotoxicity at therapeutic doses .
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for fluorescent probes targeting lipid membranes, leveraging its conjugated π-system.
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.7 mmol/g at 25°C) due to sulfur-metal interactions .
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